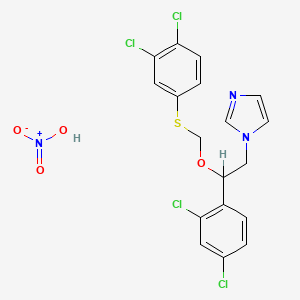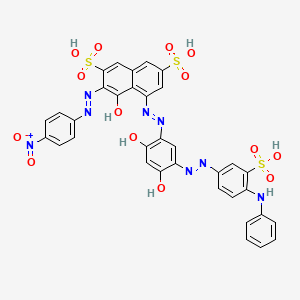
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce a range of colors. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-nitrobenzenamine and 2-amino-4,6-dinitrophenol, followed by coupling with resorcinol and other intermediates .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, allowing the compound to act as an electron donor or acceptor. This property is crucial in its applications as a dye and in potential medical uses .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 2-amino-4,6-dinitrophenol, diazotized 4-nitrobenzenamine and resorcinol, sodium salts .
- 2,7-Naphthalenedisulfonic acid, 4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy- .
Uniqueness
What sets 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- apart from similar compounds is its unique combination of functional groups, which confer specific properties such as enhanced color stability and the ability to form stable complexes with various substrates .
Properties
CAS No. |
72138-99-9 |
|---|---|
Molecular Formula |
C34H24N8O14S3 |
Molecular Weight |
864.8 g/mol |
IUPAC Name |
5-[[5-[(4-anilino-3-sulfophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H24N8O14S3/c43-28-17-29(44)26(16-25(28)38-37-21-8-11-24(30(14-21)58(51,52)53)35-19-4-2-1-3-5-19)39-40-27-15-23(57(48,49)50)12-18-13-31(59(54,55)56)33(34(45)32(18)27)41-36-20-6-9-22(10-7-20)42(46)47/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
VRMPSAPCCDYZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C(=C5O)N=NC6=CC=C(C=C6)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
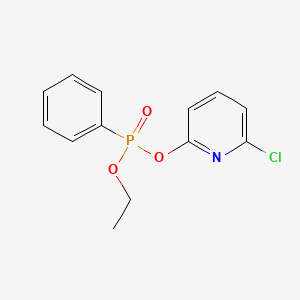
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
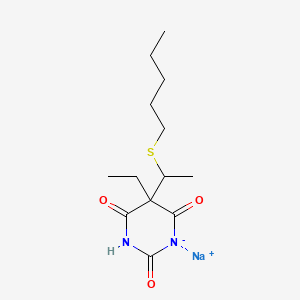

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
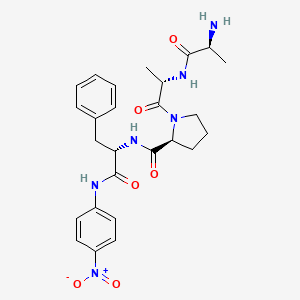
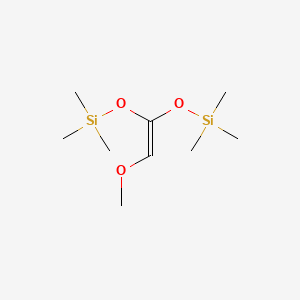

![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
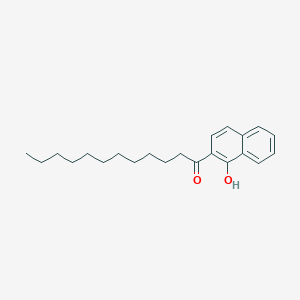
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
